The compound (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol is a complex organic molecule with significant implications in pharmaceutical chemistry, particularly as a potential blood glucose regulator. Its systematic name reflects its stereochemistry and functional groups, which are crucial for its biological activity.
This compound is classified under the category of tetrahydropyran derivatives, which are known for their diverse biological activities. It is particularly noted as an impurity reference material in pharmaceutical applications, specifically in the context of diabetes treatment. The compound has been cataloged with the CAS number 714269-57-5 and has a molecular formula of C22H27ClO7 with a molecular weight of 438.90 g/mol .
The synthesis of this compound typically involves multi-step organic reactions that include:
The detailed synthetic route may vary based on the specific reagents and conditions used, but generally follows established protocols for synthesizing complex organic molecules .
The molecular structure of this compound can be represented as follows:
CCOc1ccc(Cc2cc(ccc2Cl)[C@]3(OC)O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)cc1
The stereochemistry is critical for its biological function, as different stereoisomers can exhibit vastly different pharmacological properties .
The compound can participate in several chemical reactions typical of organic molecules with hydroxyl and ether functionalities:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or to study its mechanism of action .
The mechanism of action for this compound, particularly in the context of diabetes management, involves modulation of glucose metabolism. It may act by:
These processes contribute to lowering blood sugar levels effectively .
Key physical and chemical properties include:
Further analyses such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are often employed to confirm purity and structural integrity.
The primary applications of this compound lie within pharmaceutical research, particularly:
This compound exemplifies the intricate relationship between molecular structure and biological function, highlighting the importance of detailed chemical analysis in drug development.
CAS No.: 34730-78-4
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 93527-39-0
CAS No.: 7045-51-4